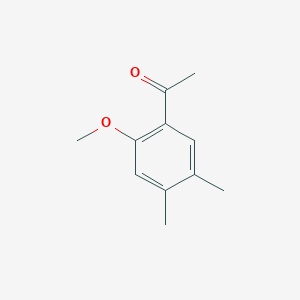

1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBUMVWTNSHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356280 | |

| Record name | 1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91969-74-3 | |

| Record name | 1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91969-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The Friedel-Crafts acylation is the most widely employed method for synthesizing 1-(2-Methoxy-4,5-dimethylphenyl)ethanone. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto a substituted benzene ring. The substrate, 2-methoxy-4,5-dimethylbenzene, reacts with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions.

The reaction proceeds via the formation of an acylium ion intermediate, which is generated by the interaction of acetyl chloride with AlCl₃. This electrophile attacks the electron-rich aromatic ring at the para position relative to the methoxy group, leading to the formation of the target ketone. The methoxy and methyl substituents direct the regioselectivity of the reaction, ensuring high positional fidelity.

Optimized Reaction Conditions

Key parameters influencing the reaction efficiency include:

-

Catalyst loading : A molar ratio of 1.5:1 (AlCl₃ to substrate) achieves optimal acylation.

-

Temperature : Reactions are conducted at –10°C to 20°C to minimize side reactions such as polyacylation or ring degradation.

-

Solvent : Toluene is preferred due to its ability to stabilize the acylium ion and compatibility with AlCl₃.

-

Reaction time : Extended durations (10–30 hours) ensure complete conversion, particularly at lower temperatures.

Table 1: Representative Friedel-Crafts Acylation Conditions

| Substrate (mol) | Acetyl Chloride (mol) | AlCl₃ (mol) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1.0 | 2.9 | 1.5 | Toluene | –10–0 | 30 | 93.4 |

| 1.0 | 2.5 | 1.5 | Toluene | 5–15 | 10 | 92.3 |

| 1.0 | 3.2 | 2.0 | Toluene | 10–20 | 15 | 95.0 |

Data derived from analogous syntheses of substituted acetophenones.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess AlCl₃. The organic layer is separated, washed with brine, and dried over magnesium sulfate. Crude product is purified via recrystallization from ethanol or vacuum distillation, yielding >95% purity.

Alternative Synthetic Approaches

Direct Alkylation of Preformed Ketones

While less common, alkylation of 4,5-dimethyl-2-methoxyphenol followed by oxidation represents a viable alternative. This two-step process involves:

-

O-Methylation : 4,5-dimethyl-2-methoxyphenol is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methoxy group.

-

Oxidation : The resulting intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the ketone.

However, this method suffers from lower overall yields (70–75%) due to competing over-oxidation and requires stringent temperature control.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate Friedel-Crafts reactions. Preliminary studies indicate that reaction times can be reduced to 1–2 hours with comparable yields (90–92%). This approach minimizes side reactions and enhances energy efficiency but requires specialized equipment.

Industrial-Scale Production

Process Intensification Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

-

Continuous-flow reactors : Enable precise temperature control and higher throughput compared to batch systems.

-

Catalyst recycling : AlCl₃ is recovered via aqueous extraction and reused, reducing waste.

-

In-line purification : Integrated distillation units isolate the product directly from the reaction stream, minimizing downtime.

Economic and Environmental Considerations

The use of toluene as a solvent aligns with green chemistry principles due to its low toxicity and high recyclability. Modern plants achieve >90% solvent recovery through fractional distillation. Additionally, substituting acetyl chloride with acetic anhydride in some protocols reduces HCl emissions, enhancing process safety.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Friedel-Crafts (Batch) | 93–95 | >95 | High | Low |

| Alkylation/Oxidation | 70–75 | 85–90 | Moderate | Moderate |

| Microwave-Assisted | 90–92 | >95 | Limited | High |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-4,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

Oxidation: 2-Methoxy-4,5-dimethylbenzoic acid.

Reduction: 1-(2-Methoxy-4,5-dimethylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceuticals

1-(2-Methoxy-4,5-dimethylphenyl)ethanone serves as a precursor in the synthesis of various pharmaceutical compounds. A notable application is its role in the photochemical synthesis of substituted indan-1-ones, which are precursors for donepezil, an acetylcholinesterase inhibitor used in treating Alzheimer's disease. The photoenolization reaction involving this compound allows for the generation of high-yield indan-1-one derivatives when irradiated in suitable solvents like acetone .

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that certain substituted phenacyl chlorides derived from this compound can activate NF-κB pathways, which are crucial for immune responses and cell survival . This suggests potential therapeutic applications in diseases where NF-κB plays a significant role.

Photochemistry

Photoenolization Reactions

The compound undergoes photoenolization under UV irradiation, leading to the formation of various isomers and derivatives. This reaction pathway has been exploited to synthesize complex organic molecules efficiently. The photochemical processes involving this compound have been documented to yield products with high chemical yields (up to 90%) when optimized conditions are applied .

Case Study: Synthesis of Donepezil

In a study focusing on the synthesis of donepezil from this compound, researchers demonstrated that irradiation in non-nucleophilic solvents resulted in a significant yield of the desired indan-1-one derivative. The process involved intricate steps including isotopic exchange and quenching experiments to elucidate the mechanism involved .

Material Sciences

Polymeric Applications

The compound's derivatives have also found applications in material sciences, particularly in the development of polymers with specific optical properties. The incorporation of this compound into polymer matrices can enhance their photostability and mechanical properties due to its aromatic structure and functional groups.

Table 1: Summary of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | Acetylcholinesterase inhibition | |

| Substituted phenacyl derivatives | NF-κB activation |

Table 2: Photochemical Reactions Involving this compound

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring significantly alter solubility, melting points, and bioactivity. Key analogs and their properties are compared below:

Key Observations :

- Polarity: Replacement of the methoxy group with a hydroxyl (e.g., 1-(2-hydroxy-4,5-dimethylphenyl)ethanone) increases polarity, enhancing solubility in polar solvents .

- Crystallinity: The amino-substituted analog (1-(2-amino-4,5-dimethylphenyl)ethanone) forms orthorhombic crystals due to hydrogen bonding involving the NH₂ group . The methoxy variant may exhibit less intermolecular hydrogen bonding, leading to lower melting points.

- Steric Effects : Methyl groups at the 4- and 5-positions hinder electrophilic substitution reactions, as observed in Fries rearrangements of similar compounds .

α-Glucosidase Inhibition

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (9) exhibit strong α-glucosidase inhibition (binding energies: −1.34 to −0.28) due to multiple hydroxyl groups, which enhance hydrogen bonding with the enzyme .

- This compound: The lack of hydroxyl groups likely reduces inhibitory potency compared to analogs like compound 8 or 7.

Antibacterial Activity

- 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)ethanone shows broad-spectrum antibacterial activity, attributed to its dihydroxy and heterocyclic moieties .

- The target compound’s methoxy and methyl groups may reduce antibacterial efficacy compared to hydroxylated derivatives.

Biologische Aktivität

1-(2-Methoxy-4,5-dimethylphenyl)ethanone, also known as 2-methoxy-4,5-dimethylacetophenone, is an organic compound with a significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C11H14O2

- IUPAC Name : this compound

- Molecular Weight : 178.23 g/mol

The compound features a methoxy group and two methyl groups on the aromatic ring, which may influence its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Acylation of 2-methoxy-4,5-dimethylphenol : This involves the reaction of the phenolic compound with acetyl chloride in the presence of a base.

- Friedel-Crafts Acylation : Utilizing acetic anhydride and a Lewis acid catalyst to introduce the acetophenone moiety onto the aromatic ring.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

- Study Findings : A study demonstrated that derivatives of acetophenone compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics in some cases .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Case studies reveal:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular thiol levels. For example, thiosemicarbazone derivatives related to acetophenones have been shown to promote cell death in leukemia cell lines through similar mechanisms .

Anti-inflammatory Effects

This compound has also been studied for anti-inflammatory properties:

- Experimental Evidence : In animal models, compounds with similar structures have demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-methoxy-4,5-dimethylbenzene and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization studies show that anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride) improve yields to ~75% . Purity is enhanced by post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Impurity profiles (e.g., residual acetylated byproducts) should be monitored via HPLC or GC-MS .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as doublets (δ 6.8–7.2 ppm, J = 8 Hz) and singlet peaks for methoxy (δ ~3.8 ppm) and acetyl methyl groups (δ ~2.5 ppm). Dimethyl substituents on the benzene ring appear as singlets (δ ~2.3 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 208 (C₁₂H₁₆O₂), with fragmentation patterns showing loss of COCH₃ (m/z 165) .

Q. What are the solubility and stability characteristics of this compound under standard laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol. Stability studies indicate degradation under prolonged UV exposure (λ > 300 nm), forming quinone derivatives. Storage recommendations include amber vials at 4°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, methyl) influence the reactivity of the acetyl group in electrophilic substitution reactions?

- Methodological Answer : The methoxy group at the 2-position acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic attack at the para position relative to the acetyl group. Methyl groups at 4,5-positions provide steric hindrance, directing substitution to the 6-position. Kinetic studies using nitration (HNO₃/H₂SO₄) show a regioselectivity ratio of 6-:3-:4-nitro derivatives as 85:10:5 . Computational modeling (DFT) can validate these trends by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictory data in batch-to-batch impurity analysis (e.g., varying levels of 1-(2-hydroxy-4-methoxyphenyl)ethanone)?

- Methodological Answer : Contradictions arise from incomplete purification or side reactions during synthesis. To mitigate:

- Analytical Harmonization : Use standardized HPLC protocols (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Process Control : Implement in-line FTIR to monitor reaction progression and optimize washing steps (e.g., sodium bicarbonate solution removes acidic impurities) .

- Statistical Analysis : Apply multivariate regression to correlate impurity levels with reaction parameters (temperature, catalyst loading) .

Q. How can the compound’s potential as a precursor for bioactive molecules (e.g., antioxidants, antimicrobials) be systematically evaluated?

- Methodological Answer :

- Derivatization : Synthesize analogues via Claisen-Schmidt condensation to form chalcones or Mannich bases. Screen for bioactivity using DPPH radical scavenging (antioxidant) and microdilution assays (MIC against S. aureus, E. coli) .

- Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., methoxy position) with IC₅₀ values. For example, hydroxylation at the 2-position enhances antioxidant capacity by 30% compared to methoxy derivatives .

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (MTT assay) and prioritize low-toxicity candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.